tert-Butyl 8-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Description
tert-Butyl 8-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core substituted with a hydroxyl group at the 8-position and a tert-butyl carbamate group at the 6-position. The hydroxyl group at C8 enhances solubility and provides a site for further functionalization, such as oxidation to a ketone (e.g., tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, CAS 1260672-71-6) . The tert-butyl carbamate acts as a protective group, enabling selective deprotection under acidic conditions for downstream derivatization .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl 8-hydroxy-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-9-5-4-6-14-11(9)10(16)8-15/h4-6,10,16H,7-8H2,1-3H3 |
InChI Key |
OBOOSIBOBKVOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,6-naphthyridine derivatives is exemplified by variations in substituents, oxidation states, and ring saturation. Below is a detailed comparison with key analogs:
Substituent Variations
Oxidation State and Ring Saturation
- tert-Butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1260672-71-6) : The 8-keto derivative exhibits increased electrophilicity at C8, making it a precursor for nucleophilic additions. Its synthesis involves oxidation of the hydroxylated parent compound .
- tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355818-98-3): The nitro group at C3 facilitates reduction to amines for further functionalization. This compound is a key intermediate in retinoid receptor modulators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
